molecular formula C19H21BrN2O3 B10907511 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide

Cat. No.: B10907511
M. Wt: 405.3 g/mol
InChI Key: SOBYFSFOXOOMFD-SRZZPIQSSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, an ethoxy group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-(2,3-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including distillation and chromatography, are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to the presence of the bromine atom and the ethoxy group, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H21BrN2O3/c1-4-24-18-9-8-16(20)10-15(18)11-21-22-19(23)12-25-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,22,23)/b21-11+

InChI Key

SOBYFSFOXOOMFD-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC(=C2C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC(=C2C)C

Origin of Product

United States

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